molecular formula C15H26O B206867 Palustrol CAS No. 5986-49-2

Palustrol

Cat. No.: B206867
CAS No.: 5986-49-2
M. Wt: 222.37 g/mol
InChI Key: QWRTXOOFEHOROQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Palustrol is a natural sesquiterpenoid compound . It exhibits acaricidal, insecticidal, pesticidal, and/or arthropod repellent properties

Mode of Action

This could lead to paralysis or other behavioral changes that result in the death or repulsion of the arthropods .

Biochemical Pathways

Disruption of these pathways could lead to a variety of downstream effects, including changes in behavior, paralysis, and ultimately death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its disruption of normal neural signaling in arthropods. This could lead to a variety of effects, including changes in behavior, paralysis, and ultimately death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound in plants can be influenced by environmental stressors Additionally, the effectiveness of this compound as an insecticide or repellent may be influenced by factors such as temperature, humidity, and the presence of other chemicals in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palustrol typically involves the extraction of essential oils from plants like marsh Labrador tea and Eucalyptus species. The essential oils are then subjected to various purification processes, including distillation and chromatography, to isolate this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources. Supercritical carbon dioxide extraction and hydrodistillation are commonly used methods to obtain essential oils rich in this compound . These methods are preferred due to their efficiency and ability to preserve the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Palustrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of antimicrobial, antifungal, and antioxidant properties. Its presence in essential oils and its distinctive aroma make it valuable in both medicinal and industrial applications .

Properties

IUPAC Name

1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRTXOOFEHOROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C3C(C3(C)C)CCC2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975261
Record name 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95975-84-1, 5986-49-2
Record name Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95975-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palustrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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